O-Terphenyl-D14

Description

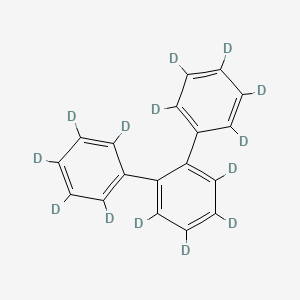

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Synthesis, and Application as an Internal Standard

This guide provides a comprehensive technical overview of O-Terphenyl-D14 (Perdeuterated o-Terphenyl), a critical component in modern analytical laboratories. We will delve into its fundamental chemical and physical properties, spectroscopic signature, and a validated protocol for its primary application as an internal standard in quantitative analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of this essential reference material.

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

In the pursuit of analytical accuracy and precision, stable isotope-labeled internal standards are indispensable tools. This compound, the fully deuterated analog of o-terphenyl, serves as an exemplary internal standard for chromatographic and mass spectrometric analyses. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart, yet physically distinguishable by its increased mass. This mass difference allows for its precise detection and quantification, independent of the analyte of interest, thereby correcting for variations in sample preparation and instrument response.

Molecular Structure and Physicochemical Properties

This compound consists of a central benzene ring substituted with two phenyl groups at the ortho positions, with all 14 hydrogen atoms replaced by deuterium. This isotopic substitution has a negligible effect on its chemical reactivity but a discernible impact on its physical properties.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated form.

| Property | This compound | o-Terphenyl |

| Molecular Formula | C₁₈D₁₄ | C₁₈H₁₄ |

| Molecular Weight | 244.39 g/mol [1][2] | 230.30 g/mol |

| CAS Number | 5142-67-6[1][2] | 84-15-1[3] |

| Appearance | White to off-white solid | Colorless or light-yellow solid[4][5] |

| Melting Point | Not specified, but expected to be similar to o-terphenyl | 56-59 °C[4] |

| Boiling Point | Not specified, but expected to be similar to o-terphenyl | 337 °C[4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform. | Insoluble in water[4][5] |

| Isotopic Purity | Typically ≥98 atom % D[2] | Not Applicable |

Spectroscopic Characterization

The deuteration of o-terphenyl leads to predictable and significant differences in its mass and NMR spectra.

Mass Spectrometry

In a mass spectrum, this compound will exhibit a molecular ion peak (M+) at m/z 244, which is 14 mass units higher than that of non-deuterated o-terphenyl (m/z 230).[1][2][6] This distinct mass shift is the cornerstone of its use as an internal standard, allowing for its unambiguous identification and quantification in the presence of its non-deuterated counterpart. The fragmentation pattern will also be shifted by 14 mass units for any fragments that retain all the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: An ideal this compound sample with 100% isotopic purity would show no signals in the ¹H NMR spectrum. In practice, due to isotopic purities of around 98%, very small residual signals from the non-deuterated isotopomer may be observed.[2] For comparison, the ¹H NMR spectrum of o-terphenyl shows complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum of this compound will be similar to that of o-terphenyl, but the signals will be broadened and may show small upfield shifts due to the isotopic effect of the directly attached deuterium atoms. The carbon signals will also exhibit splitting into multiplets due to C-D coupling.

Synthesis of this compound

While this compound is commercially available, an understanding of its synthesis provides valuable context. A common method for the synthesis of terphenyls is the Suzuki-Miyaura coupling reaction.[8] For the deuterated analog, deuterated starting materials would be used.

A plausible synthetic route would involve the coupling of a deuterated phenylboronic acid with a deuterated di-substituted benzene derivative.

Core Application: Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9][10][11]

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[9][10] this compound is an ideal internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other similar compounds for the following reasons:

-

Chemical Similarity: It behaves chromatographically very similarly to many PAHs, ensuring that it co-elutes or elutes in close proximity to the analytes of interest.

-

Mass Difference: The 14-unit mass difference allows for easy differentiation from the non-deuterated analytes by the mass spectrometer.

-

Low Natural Abundance: It is not naturally present in environmental or biological samples, preventing interference.

-

Stability: It is a chemically stable compound, ensuring its integrity throughout the sample preparation and analysis process.[5]

By adding a known amount of this compound to every sample, standard, and blank, a response factor can be calculated, which corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument sensitivity.[9]

Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with this compound Internal Standard

This protocol provides a framework for the use of this compound as an internal standard for the quantification of PAHs in a soil sample.

Materials and Reagents

-

This compound solution (e.g., 100 µg/mL in a suitable solvent)

-

PAH calibration standards

-

Hexane, dichloromethane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Soil sample

Sample Preparation Workflow

Caption: Workflow for PAH quantification using an internal standard.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10 g of the homogenized soil sample into an extraction thimble.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform a Soxhlet extraction for 16-24 hours using dichloromethane.

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Perform a cleanup step using a silica gel column to remove interfering compounds.

-

Adjust the final volume of the extract to a precise volume (e.g., 1.0 mL) with hexane.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Establish an appropriate temperature program for the GC oven to separate the PAHs.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each PAH and for this compound (m/z 244).

-

-

Data Analysis:

-

Integrate the peak areas of the target PAHs and the this compound internal standard in both the calibration standards and the samples.

-

For each calibration standard, calculate the response factor (RF) for each PAH relative to the internal standard.

-

Plot a calibration curve of the response factor versus the concentration for each PAH.

-

Calculate the concentration of each PAH in the sample extracts using the response factors from the calibration curve and the known concentration of the internal standard.

-

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[1][2]

-

Toxicity: May cause skin and eye irritation. Harmful if swallowed.[1]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

References

-

PubChem. (n.d.). o-Terphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-terphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). p-Terphenyl-d14. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Terphenyl. Retrieved from [Link]

-

SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14. NIST Chemistry WebBook. Retrieved from [Link]

-

MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14 Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2009). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Molecules, 14(6), 2110-2116. Retrieved from [Link]

-

PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10248-10258. Retrieved from [Link]

-

ChemRxiv. (2020). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Terphenyl - Wikipedia [en.wikipedia.org]

- 4. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. o-Terphenyl [webbook.nist.gov]

- 7. o-Terphenyl(84-15-1) 1H NMR spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. scioninstruments.com [scioninstruments.com]

- 10. msacl.org [msacl.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

O-Terphenyl-D14: A Comprehensive Technical Guide for Analytical Applications

Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry

In the landscape of trace quantitative analysis, particularly in complex matrices, the pursuit of accuracy and precision is paramount. The challenges of analyte loss during sample preparation and instrumental variability necessitate the use of internal standards. Among these, isotopically labeled compounds have emerged as the gold standard, offering a means to correct for analytical deviations with exceptional reliability. O-Terphenyl-D14, a deuterated analog of o-terphenyl, exemplifies the utility of such standards, especially in the environmental and toxicological analysis of polycyclic aromatic hydrocarbons (PAHs).

This technical guide provides an in-depth exploration of the physical characteristics and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind its application, offering field-proven insights into its use as a surrogate and internal standard in gas chromatography-mass spectrometry (GC-MS) methodologies. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.

Core Physical and Chemical Characteristics

This compound, also known as 1,2-Diphenylbenzene-d14, is a polycyclic aromatic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution is the cornerstone of its utility in analytical chemistry, as it renders the molecule chemically identical to its non-labeled counterpart while being distinguishable by its mass-to-charge ratio in mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈D₁₄ | [1][2] |

| Molecular Weight | 244.39 g/mol | [3][4][5] |

| CAS Number | 5142-67-6 | [1][3][4] |

| Unlabeled CAS Number | 84-15-1 | [3][4][6] |

| Appearance | Colorless to light-yellow solid/crystal | [6][7][8] |

| Melting Point | 58-59 °C (unlabeled) | [6][9] |

| Boiling Point | 337 °C (unlabeled) | [6][7][9] |

| Density | 1.16 g/cm³ (unlabeled) | [6][8] |

| Solubility | Insoluble in water; soluble in benzene, acetone, and chloroform. | [6][7][10] |

| Isotopic Purity | Typically ≥98 atom % D | [3][4][5] |

| Chemical Purity | Typically ≥98% | [3] |

Stability and Storage: this compound is a stable compound under recommended storage conditions.[4] It should be stored at room temperature, protected from light and moisture.[3] Over extended periods, re-analysis for chemical purity is recommended before use.[4]

Application in the Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is extensively utilized as a surrogate or internal standard in the analysis of PAHs in various environmental matrices such as soil, sediment, water, and air.[3][11] PAHs are a class of persistent organic pollutants, many of which are carcinogenic and mutagenic, necessitating their accurate quantification for environmental and health risk assessments.[11]

The Rationale for Using this compound as a Surrogate Standard

The selection of a surrogate standard is a critical decision in analytical method development. The underlying principle is that the surrogate, being chemically similar to the analytes of interest, will experience similar losses during the analytical process, from extraction and cleanup to instrumental analysis. By measuring the recovery of the known amount of the spiked surrogate, a correction factor can be applied to the measured concentrations of the native analytes.

This compound is an effective surrogate for many PAHs due to its:

-

Structural Similarity: As a three-ring aromatic hydrocarbon, its chemical and physical properties mimic those of many mid-range molecular weight PAHs.

-

Elution Profile: In gas chromatography, it elutes within the range of many target PAHs, ensuring it experiences similar chromatographic conditions.

-

Non-Interference: Its deuterated nature allows for its mass spectrometric detection at a different mass-to-charge ratio than the native PAHs, preventing spectral overlap.

The following diagram illustrates the logical workflow for using this compound as a surrogate standard in a typical environmental sample analysis.

Caption: Workflow for PAH analysis using a surrogate standard.

Experimental Protocol: Quantification of PAHs in Soil using GC-MS with this compound as a Surrogate Standard

This protocol provides a step-by-step methodology for the determination of the 16 US EPA priority PAHs in a soil matrix.

1. Preparation of Standard Solutions:

-

This compound Stock Solution (10 µg/mL): Accurately weigh a suitable amount of neat this compound and dissolve it in toluene to create a stock solution.[10]

-

PAH Calibration Standards (5-500 ng/mL): Prepare a series of calibration standards by diluting a certified PAH mixture with an appropriate solvent (e.g., dichloromethane).[10] Each calibration standard should also be spiked with a consistent concentration of deuterated internal standards (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) for internal standard calibration.[10]

2. Sample Preparation:

-

Sample Homogenization and Drying: Homogenize the soil sample and freeze-dry to a constant weight.[11]

-

Surrogate Spiking: Weigh approximately 0.4 g of the dried soil into a glass centrifuge tube.[1] Add a known volume (e.g., 40 µL) of the this compound stock solution to the soil sample.[1]

-

Extraction: Add 2 mL of a hexane:dichloromethane (3:2 v/v) mixture to the tube.[1] Place the tube in an ultrasonic bath for 10 minutes at room temperature.[1]

-

Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[1]

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica gel may be required to remove interferences.

-

Concentration: Carefully transfer the supernatant to a clean vial and concentrate it under a gentle stream of nitrogen to a final volume of 0.5-1.0 mL.[12]

-

Internal Standard Addition: Just prior to GC-MS analysis, add a known amount of the internal standard mixture to the concentrated extract.[12]

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions (Representative):

-

Mass Spectrometer (MS) Conditions (Representative):

-

Mode: Selective Ion Monitoring (SIM).[13]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ions to Monitor: Select characteristic ions for each target PAH and for this compound.

-

4. Data Analysis and Quantification:

-

Calibration Curve: Generate a calibration curve for each PAH by plotting the ratio of the analyte peak area to the corresponding internal standard peak area against the analyte concentration.[1] The correlation coefficients (R²) should be greater than 0.99.[1][4]

-

Surrogate Recovery: Calculate the percentage recovery of this compound in each sample and quality control sample. This is done by comparing the measured concentration in the sample to the known spiked concentration.

-

Quantification of Target PAHs: Determine the concentration of each PAH in the sample extract using the calibration curve.

-

Correction for Recovery: Correct the concentrations of the native PAHs for analytical losses by dividing the calculated concentration by the fractional recovery of this compound.

The following diagram illustrates the decision-making process for validating the analytical run based on surrogate recovery.

Caption: Quality control check for surrogate recovery.

Safety and Handling

While this compound is a valuable analytical tool, it is essential to handle it with appropriate care.

-

Hazards: this compound may cause skin and serious eye irritation.[3] It is also considered very toxic to aquatic life with long-lasting effects.[3]

-

Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid release to the environment.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth and seek medical advice.

-

Inhalation: Move to fresh air.

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound stands as a testament to the power of isotopic labeling in achieving high-quality data in analytical science. Its physical and chemical properties make it an ideal surrogate standard for the analysis of polycyclic aromatic hydrocarbons. By understanding the principles behind its use and adhering to validated protocols, researchers can significantly enhance the accuracy, precision, and reliability of their quantitative results. This guide provides a foundational framework for the effective implementation of this compound in the laboratory, empowering scientists to generate data of the highest integrity.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6766, O-Terphenyl. Retrieved from [Link]

- BenchChem (2025).

- Gómez-García, A., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. PLoS ONE, 17(8), e0273462.

- U.S. Environmental Protection Agency. (1986).

- Zou, Y., & Yu, C. (2010). Analysis of Low-level Polycyclic Aromatic Hydrocarbons (PAHs) in Rubber and Plastic Articles Using Agilent J&W DB-EUPAH GC column. Agilent Technologies.

- Li, H., et al. (2021). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Molecules, 26(21), 6467.

- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl. Centers for Disease Control and Prevention.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). O-TERPHENYL. CAMEO Chemicals.

- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®.

- Wang, Z., et al. (1994). Quantitative characterization of PAHs in burn residue and soot samples and differentiation of pyrogenic PAHs from petrogenic PAHs - The 1994 mobile burn study. Environmental Science & Technology, 28(7), 1223-1232.

- Pharmaffiliates. (n.d.).

Sources

- 1. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Using deuterated PAH amendments to validate chemical extraction methods to predict PAH bioavailability in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

synthesis and isotopic purity of O-Terphenyl-D14

An In-depth Technical Guide to the Synthesis and Isotopic Purity of O-Terphenyl-D14

Introduction

Deuterated compounds are indispensable tools in modern analytical chemistry, particularly as internal standards in mass spectrometry (MS).[1] Their chemical behavior is nearly identical to their protium counterparts, but their increased mass allows for clear differentiation in a mass spectrometer.[1] this compound (1,2-diphenylbenzene-d14) is a fully deuterated polycyclic aromatic hydrocarbon used as a synthetic intermediate and an internal standard in environmental analysis.[2] Achieving high isotopic purity is paramount, as the presence of incompletely deuterated isotopologues can compromise the accuracy of quantitative analyses.[3]

This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required to rigorously verify its isotopic purity. As a Senior Application Scientist, the focus is not merely on the procedural steps but on the underlying chemical principles and the rationale for methodological choices, ensuring a self-validating and reproducible workflow.

Part 1: Synthesis of this compound

The core challenge in synthesizing this compound is the efficient formation of two new aryl-aryl bonds to a central benzene ring using fully deuterated precursors.

Retrosynthetic Analysis & Strategy Selection

The target molecule, this compound, consists of a central deuterated benzene ring (d4) substituted at the 1 and 2 positions with two deuterated phenyl rings (d5). A logical retrosynthetic disconnection breaks the two C-C bonds between the rings, suggesting a cross-coupling strategy.

Several methods exist for forming aryl-aryl bonds, including Ullmann, Grignard, and Stille couplings.[4] However, the Suzuki-Miyaura cross-coupling reaction is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid reagents.[5][6] This palladium-catalyzed reaction provides an efficient and high-yield pathway to terphenyl structures.[7][8][9]

Our chosen strategy involves a double Suzuki-Miyaura coupling between a deuterated 1,2-dihalobenzene and a deuterated phenylboronic acid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 1,2-dibromobenzene-d4 and phenyl-d5-boronic acid.

Materials:

-

1,2-Dibromobenzene-d4

-

Phenyl-d5-boronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (4.0 equivalents)

-

Toluene, anhydrous

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dibromobenzene-d4, phenyl-d5-boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing the degradation of the palladium catalyst.

-

Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. Subsequently, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure this compound as a colorless solid.[10]

Part 2: Determination of Isotopic Purity

For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity. The final product is not a single entity but a mixture of isotopologues : molecules that are chemically identical but differ in their isotopic composition (e.g., D14, D13, D12).[11] Regulatory agencies require rigorous characterization of this isotopologue distribution.[11] A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete and validated assessment.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Applications, and Analytical Methodologies

Introduction: The Quintessential Internal Standard

In the world of quantitative analysis, precision and accuracy are paramount. O-Terphenyl-D14, the perdeuterated form of 1,2-diphenylbenzene, stands as a critical tool for scientists striving to achieve the highest fidelity in their analytical results. This guide provides an in-depth exploration of this compound, from its fundamental properties to its advanced applications, particularly for researchers in environmental science and drug development.

Structurally, this compound is a polycyclic aromatic hydrocarbon (PAH) where all 14 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution is the key to its utility, rendering it chemically almost identical to its non-deuterated counterpart but easily distinguishable by its mass. This characteristic makes it an exemplary internal standard for mass spectrometry-based methods, allowing for the precise quantification of PAHs and other analogous compounds in complex matrices. This document will elucidate the causality behind its selection as a standard, detail its practical application, and provide validated protocols for its use.

Core Physicochemical Properties and the Significance of Deuteration

The physical and chemical properties of this compound are foundational to its application. The substitution of hydrogen with deuterium results in a significant mass shift without appreciably altering its chemical behavior, such as polarity, solubility, and chromatographic retention time.

Table 1: Comparative Physicochemical Properties of this compound and O-Terphenyl

| Property | This compound (Deuterated) | O-Terphenyl (Non-Deuterated) | Significance of Difference |

| CAS Number | 5142-67-6 | 84-15-1 | Unique identifiers for labeled and unlabeled forms. |

| Molecular Formula | C₁₈D₁₄ | C₁₈H₁₄ | Deuterium (D) replaces protium (H). |

| Molecular Weight | 244.39 g/mol | 230.30 g/mol | The +14 mass unit difference is easily resolved by mass spectrometry. |

| Appearance | Solid | Colorless to light-yellow solid/crystals[1] | Similar physical state ensures analogous behavior in sample preparation. |

| Isotopic Purity | Typically ≥98 atom % D | N/A | High isotopic enrichment is crucial to prevent signal overlap. |

| Chemical Purity | Typically ≥98% | ≥99% (Varies by grade) | High chemical purity for both standard and analyte is essential for accuracy. |

| Storage | Room temperature, protected from light and moisture[2] | Room temperature, sealed container[1] | Similar stability and handling requirements. |

The core advantage of using this compound lies in its ability to mimic the target analyte (e.g., other PAHs) through every stage of an analytical procedure—from extraction and cleanup to chromatographic separation and ionization. Because it is added to a sample in a known quantity at the very beginning, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the analyte and the standard based on the mass difference. By measuring the ratio of the analyte's signal to the standard's signal, a highly accurate and precise quantification can be achieved, effectively canceling out variability from matrix effects and sample preparation inconsistencies.[3][4]

The Role of Deuterated Internal Standards in Quantitative Analysis

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry.[3] The rationale is rooted in the principle of isotope dilution mass spectrometry (IDMS).

Causality Behind Using a SIL-IS:

-

Correction for Matrix Effects: Biological and environmental samples contain a multitude of co-extracted compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[3] Since the SIL-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. The use of a response ratio (Analyte Area / IS Area) normalizes these effects, leading to a more accurate measurement.[3][5]

-

Compensation for Sample Loss: During multi-step sample preparation workflows (e.g., liquid-liquid extraction, solid-phase extraction), it is nearly impossible to achieve 100% analyte recovery. A SIL-IS, added before extraction, is lost at the same rate as the native analyte. The ratio measurement corrects for this loss.[6]

-

Improved Method Robustness and Reproducibility: By accounting for variations in sample preparation, instrument performance, and matrix effects, SIL-ISs dramatically improve the precision and reliability of an assay, making it more transferable between laboratories and over time.[7]

Sources

- 1. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to O-Terphenyl-D14 for High-Precision Mass Spectrometry

Introduction: The Pursuit of Analytical Certainty

In the realms of environmental science, drug development, and toxicology, the demand for quantitative accuracy is absolute. The ability to determine the precise concentration of a target analyte in a complex matrix is fundamental to regulatory compliance, pharmacokinetic modeling, and risk assessment. However, the analytical process, from sample collection to final measurement, is fraught with potential variability. Sample loss during multi-step extractions, unpredictable matrix effects in the mass spectrometer source, and subtle fluctuations in instrument performance can all conspire to degrade the integrity of quantitative data.

To overcome these challenges, seasoned researchers rely on the principle of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled internal standards (SIL-IS) as the gold standard for quantification.[1][2] This guide provides an in-depth technical exploration of O-Terphenyl-D14 (Perdeuterated o-Terphenyl), a vital SIL-IS for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds (SVOCs). We will delve into its physicochemical properties, the scientific rationale for its application, and field-proven protocols that form the basis of a self-validating analytical system.

Part 1: The Physicochemical Foundation of this compound

This compound is the deuterated analogue of o-terphenyl, an aromatic hydrocarbon. Its utility as an internal standard is fundamentally derived from its physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| Synonym | 1,2-Diphenylbenzene-D14 | C/D/N Isotopes |

| Chemical Formula | C₆D₄(C₆D₅)₂ | Cambridge Isotope Laboratories, Inc. |

| Molecular Weight | 244.39 g/mol | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |

| CAS Number (Labeled) | 5142-67-6 | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |

| CAS Number (Unlabeled) | 84-15-1 | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |

| Appearance | White Crystalline Solid | Jiangsu Zhongneng Chemical Technology Co., Ltd., ChemicalBook |

| Isotopic Purity | Typically ≥98 atom % D | C/D/N Isotopes |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc. |

| Solubility | Soluble in aromatic solvents (e.g., benzene, toluene, dichloromethane); Insoluble in water. | Jiangsu Zhongneng Chemical Technology Co., Ltd., ChemicalBook |

| Storage | Room temperature, protected from light and moisture. | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |

The key to its effectiveness lies in its structure. As a polycyclic aromatic hydrocarbon, it is chemically representative of a broad class of environmental pollutants. Its high degree of deuteration (14 deuterium atoms) provides a significant mass shift (M+14) from its native analogue, ensuring that its mass spectrometric signal is easily resolved from any potential background of unlabeled o-terphenyl.[2] Furthermore, the deuterium atoms are bonded to aromatic carbons, making them non-exchangeable under typical analytical conditions, a critical requirement for a robust internal standard. Its thermal stability and low volatility are well-suited for analytical techniques like Gas Chromatography (GC), which are commonly used for SVOCs.[3][4]

Part 2: The Rationale for a Deuterated Internal Standard

To appreciate the role of this compound, one must first understand the problem it solves. Mass spectrometry is exceptionally sensitive and specific, but the signal intensity is not inherently quantitative without a proper reference.

The Core Challenge: An analyte's signal can be suppressed or enhanced by co-eluting matrix components that affect the ionization process. Furthermore, sample preparation can be imperfect; it is practically impossible to achieve 100% recovery of an analyte from a complex sample matrix like soil, tissue, or wastewater through an extraction and clean-up procedure.

The Isotope Dilution Solution: A deuterated internal standard is the ideal solution because it is, for all practical purposes, chemically identical to the analyte.[1]

-

During Extraction: It partitions between solvents and adsorbs to surfaces in the same manner as the native analyte. If 15% of the native analyte is lost during a liquid-liquid extraction, 15% of the deuterated standard will be lost as well.

-

During Chromatography: It has nearly identical chromatographic properties, meaning it will co-elute with the target analyte.[5]

-

During Ionization: As it enters the mass spectrometer's ion source at the same time and in the same chemical environment as the analyte, it experiences the exact same matrix-induced ionization suppression or enhancement.

Because a known amount of this compound is added to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of sample loss or matrix effects. This ratio is then used for quantification, creating a highly robust and accurate method.[6][7]

Part 3: Field-Proven Protocol: PAH Analysis in Environmental Samples

This compound is widely used as a surrogate standard in methods for analyzing semi-volatile organic compounds, such as the U.S. EPA Method 8270.[8][9][10] A surrogate standard is an internal standard added to the sample prior to any preparation steps, making it the most effective way to monitor and correct for the entire analytical process.

The following protocol is a representative workflow for the determination of PAHs in a solid matrix (e.g., soil, sediment, or sludge) using GC-MS.

Protocol 3.1: Preparation of Standards

-

Stock Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10-20 µg/mL.[11][12] This solution should be stored in an amber vial at ≤6 °C.

-

Calibration Standards: Prepare a series of calibration standards containing the target PAH analytes at known concentrations (e.g., 5-1000 µg/L).[6] Each calibration standard must be fortified with the this compound stock solution to a constant final concentration (e.g., 40 µg/L).

Protocol 3.2: Sample Preparation and Fortification

-

Sample Homogenization: Weigh approximately 0.4 g (dry weight) of the homogenized solid sample into an extraction vessel (e.g., a conical glass tube for sonication).[6]

-

Fortification (Spiking): This is the critical self-validating step. Add a precise volume of the this compound stock solution directly to the solid sample. This must be done before adding any extraction solvents. The amount added should result in a final extract concentration that is within the calibration range and yields a robust signal.

-

Extraction: Add an appropriate volume of extraction solvent, typically a mixture like hexane:dichloromethane (3:2 v/v).[6] Extract the sample using a validated technique such as ultrasonic extraction (sonication) for 10-20 minutes or Pressurized Liquid Extraction (PLE).[2][6]

-

Centrifugation/Separation: Centrifuge the sample to separate the solid material from the solvent extract.[6]

-

Clean-up (Optional but Recommended): For complex matrices, a clean-up step using a chromatographic column (e.g., silica gel/alumina) may be necessary to remove interferences.[6]

-

Concentration: Concentrate the final extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL). The sample is now ready for instrumental analysis.

Protocol 3.3: Instrumental Analysis (GC-MS)

-

System: Gas Chromatograph with a Triple Quadrupole or Single Quadrupole Mass Spectrometer.

-

Column: A low-polarity column suitable for PAH analysis, such as a DB-5MS or equivalent.[13]

-

Injection: 1 µL splitless injection at ~300 °C.[13]

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300-320 °C and hold.[13]

-

MS Conditions: Use Electron Ionization (EI). For quantification, Selected Ion Monitoring (SIM) mode is preferred for its sensitivity and specificity.[13] Monitor the molecular ion for the target PAHs and for this compound (m/z 244). For deuterated standards, monitoring the parent ion is a common and effective strategy.[14]

Protocol 3.4: Data Processing and Quantification

-

Calibration Curve: For each calibration standard, calculate the Response Factor (RF) using the ratio of the analyte peak area to the this compound peak area. Plot the RF against the analyte concentration. The resulting curve should have a correlation coefficient (R²) of >0.99.[6][15]

-

Quantification: In the prepared sample, identify and integrate the peaks for the target PAHs and this compound. Calculate the Area(Analyte) / Area(IS) ratio.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the analyte in the extract from its calculated response factor. Back-calculate to find the final concentration in the original sample, accounting for the initial sample weight and final extract volume.

Part 4: The Self-Validating System: Trustworthiness in Practice

The protocol described is inherently self-validating. The recovery of the this compound surrogate standard serves as a direct measure of the efficiency of the sample preparation for that specific sample.

-

Quality Control: Regulatory methods like those from the EPA define acceptance criteria for surrogate recovery (e.g., 70-130%). If the recovery of this compound in a sample falls outside this window, it provides a clear indication of a problem with the extraction or a significant matrix effect for that sample, invalidating the result.

-

Method Validation: During method development, the recovery of this compound across multiple replicates and matrix types is used to establish the method's ruggedness and precision. Average recoveries for PAHs in plant leaves, for instance, have been validated in the 71.0% to 97.6% range, with relative standard deviations below 14%.[16]

-

Troubleshooting: A consistently low recovery points to inefficient extraction, while erratic recoveries can indicate inconsistent sample handling. This immediate feedback is invaluable for maintaining a high-quality, trustworthy analytical workflow.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for achieving the highest level of accuracy and confidence in quantitative mass spectrometry. Its physicochemical properties make it an ideal mimic for polycyclic aromatic hydrocarbons and related semi-volatile compounds. By incorporating it as a surrogate standard at the very beginning of the analytical workflow, researchers can effectively negate variability from sample preparation and instrumental analysis. This creates a robust, self-validating system that ensures the final reported concentration is a true and defensible representation of the analyte in the original sample, a cornerstone of sound scientific and regulatory practice.

References

-

Lee, H., & Lee, W. (2018). Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards. Journal of Chromatography A, 1572, 138-145. Retrieved from [Link]

-

Rojas, N., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. MethodsX, 9, 101789. Retrieved from [Link]

-

ResearchGate. (2018). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Retrieved from [Link]

-

de Kok, A., et al. (1982). An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples. International Journal of Environmental Analytical Chemistry, 12(2), 99-123. Retrieved from [Link]

-

Zou, Y., & Yu, C. (2010). Analysis of Low-level Polycyclic Aromatic Hydrocarbons (PAHs) in Rubber and Plastic Articles Using Agilent J&W DB-EUPAH GC column. Agilent Technologies. Retrieved from [Link]

-

ResearchGate. (2016). Methods for Determination Of Polybrominated Diphenyl Ethers in Environmental Samples-Review. Retrieved from [Link]

-

Kanan, R., et al. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Cedre.fr. Retrieved from [Link]

- Adejumo, O., & Nsutebu, E. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5.

-

ResearchGate. (2020). Analytical characteristics of method for EPA-PAH and surrogate p-terphenyl-d14. Retrieved from [Link]

-

MDPI. (2021). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

ACS Omega. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. Retrieved from [Link]

-

Al-Haj, A., et al. (2015). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 407(15), 4431-4439. Retrieved from [Link]

-

ResearchGate. (2021). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Various Fruit Types: A Comparative Analysis. Retrieved from [Link]

-

Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

Sources

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. unitedchem.com [unitedchem.com]

- 9. unitedchem.com [unitedchem.com]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wwz.cedre.fr [wwz.cedre.fr]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of O-Terphenyl-D14

This guide provides an in-depth overview of the safety protocols and handling precautions for O-Terphenyl-D14, a deuterated polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document synthesizes critical safety data with practical, field-tested methodologies to ensure user safety and experimental integrity. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical safety.

Compound Identification and Core Physical Properties

This compound is the deuterated form of o-Terphenyl, where all 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard or surrogate in mass spectrometry-based analytical methods, particularly for environmental monitoring of priority pollutants. While data for the deuterated compound is limited, the physical and toxicological properties are considered analogous to its non-deuterated parent compound, o-Terphenyl.

The following table summarizes the key physical and chemical properties of o-Terphenyl, which should be used as a reference for handling this compound.

| Property | Value | Source |

| Chemical Name | This compound (1,2-Diphenylbenzene-d14) | [1] |

| CAS Number | 5142-67-6 (Labeled) / 84-15-1 (Unlabeled) | [1] |

| Molecular Formula | C₁₈D₁₄ | [2] |

| Molecular Weight | 244.39 g/mol | [1][2] |

| Appearance | Colorless to light-yellow solid or crystals | [3][4][5] |

| Melting Point | 58-59 °C (136-138 °F) | [3][4] |

| Boiling Point | ~337 °C (639 °F) | [3][5] |

| Solubility | Insoluble in water | [3][4][5] |

| Stability | Stable under normal laboratory and storage conditions | [5] |

GHS Hazard Analysis: A Foundation for Safe Practice

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). A thorough understanding of these hazards is the cornerstone of safe handling. The primary risks involve skin and eye irritation, respiratory effects, and potential long-term systemic health effects, including suspected carcinogenicity.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | GHS07 | Danger [2] |

| Eye Damage/Irritation, Cat. 2A | H319: Causes serious eye irritation | GHS07 | |

| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation | GHS07 | |

| STOT, Single Exposure, Cat. 3 | H336: May cause drowsiness or dizziness | GHS07 | |

| Carcinogenicity, Cat. 2 | H351: Suspected of causing cancer | GHS08 | |

| STOT, Repeated Exposure, Cat. 2 | H373: Causes damage to organs through prolonged or repeated exposure | GHS08 |

STOT: Specific Target Organ Toxicity

Expert Analysis of Carcinogenicity Classification: There is conflicting information regarding the carcinogenicity of this compound. While some databases like IARC and NTP do not list o-terphenyl as a known or probable carcinogen[2], the GHS classification provided by multiple chemical suppliers includes the H351 "Suspected of causing cancer" statement.[2][6][7] This discrepancy often arises from the evolving nature of toxicological data and the different criteria used by regulatory bodies.

Trustworthiness Principle: From a safety standpoint, a conservative approach is mandatory. Until definitively proven otherwise, this compound must be handled as a suspected carcinogen. This guiding principle ensures that all necessary precautions are taken to minimize exposure, aligning with the As Low As Reasonably Achievable (ALARA) principle.

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of exposure reduction, with PPE serving as the final barrier.

Engineering Controls:

-

Ventilation: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits.

Personal Protective Equipment (PPE): The selection of PPE is critical and task-dependent. The following table provides guidance for common laboratory procedures.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Chemical safety goggles | Nitrile rubber gloves (min. 0.11 mm thickness) | Lab coat | N95 or P2 filter respirator if dust is generated or fume hood is unavailable[4] |

| Solution Preparation/Transfer | Chemical safety goggles and face shield[8] | Nitrile rubber gloves (min. 0.11 mm thickness) | Chemical-resistant apron over lab coat | Not typically required if performed in a fume hood |

| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable chemical-resistant coveralls | Air-purifying respirator with appropriate particulate/organic vapor cartridges |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for preventing accidental exposure and ensuring the integrity of the compound.

Protocol 1: Weighing and Preparing a Stock Solution

-

Preparation: Don all required PPE as specified in the table above. Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Weighing: Place a clean, appropriately sized weighing vessel (e.g., glass vial) on the analytical balance and tare the weight.

-

Aliquot Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound solid into the weighing vessel. Avoid generating dust by using slow, deliberate movements.[2]

-

Weighing: Record the final weight. Securely cap the weighing vessel and the stock container immediately.

-

Solubilization: In the fume hood, add the desired solvent to the weighing vessel. Mix gently until the solid is fully dissolved.

-

Cleanup: Wipe the spatula and any affected surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), and dispose of it as hazardous waste.

-

Doffing PPE: Remove gloves, lab coat, and any other PPE, and wash hands thoroughly with soap and water before leaving the work area.[2][6]

Storage and Stability:

-

Conditions: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend refrigerated storage at 2-8°C.[2] Always follow the specific storage instructions on the supplier's label.

-

Incompatibilities: Store away from strong oxidizing agents and avoid exposure to direct sunlight.[6]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Accidental Release Protocol: Solid Spill

The following workflow outlines the logical steps for managing a solid spill of this compound.

Caption: Workflow for Solid this compound Spill Response.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste: Collect excess solid this compound and contaminated materials (e.g., weigh paper, wipes, used PPE) in a clearly labeled, sealed container for hazardous waste.[2]

-

Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container.

-

Disposal Method: Disposal must be handled by a licensed professional waste disposal service.[2] Never dispose of this chemical down the drain or in regular trash. Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

References

- Angene Chemical. (2025).

- Sigma-Aldrich. (2024).

- Phenova. (2017).

- TCI Chemicals. (2018).

- Agilent Technologies. (2025).

- PubChem. o-Terphenyl.

- Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl.

- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals - O-TERPHENYL.

- Cambridge Isotope Labor

- Cheméo. Chemical Properties of o-Terphenyl (CAS 84-15-1).

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

- 1. isotope.com [isotope.com]

- 2. angenechemical.com [angenechemical.com]

- 3. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl [cdc.gov]

- 5. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. agilent.com [agilent.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of o-Terphenyl-d14 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

o-Terphenyl-d14, a deuterated analogue of the aromatic hydrocarbon o-terphenyl, serves as a crucial internal standard in mass spectrometry-based analytical methods due to its chemical similarity to a range of analytes and its distinct mass. Its efficacy in these applications is fundamentally linked to its solubility in various organic solvents used for sample preparation, chromatography, and as reaction media. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering a theoretical framework, practical experimental protocols, and a summary of available solubility data to empower researchers in their experimental design and execution. While quantitative data for the deuterated form is scarce, the solubility of its non-deuterated counterpart, o-terphenyl, provides a robust proxy, as isotopic labeling is known to have a minimal impact on solubility.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like."[1] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[2]

Molecular Structure and Polarity

o-Terphenyl is a nonpolar aromatic hydrocarbon, consisting of a central benzene ring with two flanking phenyl groups. This structure results in its solubility being primarily dictated by van der Waals forces, specifically London dispersion forces. Consequently, o-terphenyl exhibits high solubility in nonpolar and weakly polar organic solvents that can engage in similar dispersion interactions.

The Impact of Deuteration

The substitution of hydrogen with deuterium in this compound does not alter its fundamental chemical structure or the types of intermolecular forces it can participate in. While deuterium is slightly more polarizable than protium, the effect of this difference on the overall solubility of a nonpolar molecule like o-terphenyl is generally considered negligible.[1] Some studies on other aromatic compounds suggest that deuteration can lead to a slight increase in hydrophilicity and, consequently, a marginal increase in aqueous solubility.[3] However, for practical purposes in organic solvents, the solubility of this compound can be confidently approximated by that of unlabeled o-terphenyl.

Hansen Solubility Parameters (HSP)

Qualitative and Quantitative Solubility Data of o-Terphenyl

Based on available literature, the solubility of o-terphenyl in various organic solvents can be categorized as follows. It is important to reiterate that these data pertain to the non-deuterated form but serve as a strong guideline for this compound.

Table 1: Qualitative Solubility of o-Terphenyl in Common Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | [11][12][13] |

| Ethers | Tetrahydrofuran (THF) | Soluble | |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | [14] |

| Ketones | Acetone | Soluble | [14][15] |

| Alkanes | Hexane, Cyclohexane | Sparingly to Moderately Soluble | [14] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble | [11][12][13] |

| Water | Insoluble | [11][12][13][16][17] |

Quantitative Solubility Data

While extensive quantitative data is limited, one study provides the solubility of o-terphenyl in cyclohexane over a range of temperatures.

Table 2: Solubility of o-Terphenyl in Cyclohexane [14]

| Temperature (°C) | Mole Fraction (x) |

| 20 | 0.045 |

| 30 | 0.070 |

| 40 | 0.105 |

| 50 | 0.155 |

| 60 | 0.225 |

| 70 | 0.325 |

Data extracted from graphical representation in the cited reference.

This data clearly demonstrates a positive correlation between temperature and solubility, which is typical for the dissolution of solid solutes.

Experimental Determination of Solubility

For applications requiring precise solubility data for this compound in a specific solvent system, experimental determination is paramount. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (solute)

-

High-purity organic solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

Workflow Diagram:

Figure 1: Experimental workflow for the isothermal shake-flask solubility determination.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve of absorbance versus concentration and determine the concentration of the diluted sample.

-

HPLC: Develop a suitable HPLC method with UV detection. Inject the standard solutions and the diluted sample to obtain peak areas. Create a calibration curve of peak area versus concentration to determine the concentration of the diluted sample.

-

-

Calculation of Solubility: Calculate the solubility (S) using the following equation: S = C_sample × Dilution Factor Where C_sample is the concentration of the diluted sample determined from the calibration curve. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is essential for its effective use in a laboratory setting:

-

Internal Standard Preparation: Accurate preparation of stock and working solutions of this compound requires knowledge of its solubility in the chosen solvent to avoid precipitation and ensure concentration accuracy.

-

Chromatographic Method Development: In liquid chromatography, the choice of the mobile phase and sample solvent is critical. The solubility of this compound in the mobile phase components will influence peak shape and recovery.

-

Reaction Chemistry: When this compound is used as an internal standard in reactions, its solubility in the reaction mixture is necessary to ensure it remains in the solution phase and behaves similarly to the analyte of interest.

-

Sample Extraction: During solid-phase or liquid-liquid extractions, the partitioning of this compound between different phases is influenced by its relative solubility in each phase.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, grounded in the principles of molecular interactions. While quantitative solubility data for the deuterated compound remains a subject for further experimental investigation, the data for unlabeled o-terphenyl offers a reliable and practical approximation. The provided experimental protocol for the isothermal shake-flask method empowers researchers to determine precise solubility values in their specific solvent systems, ensuring the accuracy and reliability of their analytical and synthetic work. As the applications of deuterated standards continue to expand, a comprehensive understanding of their physicochemical properties, particularly solubility, will remain a cornerstone of successful scientific endeavor.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

-

American Chemical Society. (n.d.). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. Retrieved from [Link]

-

Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Terphenyl. NIST WebBook. Retrieved from [Link]

-

Pirika. (n.d.). Sheet1 - Hansen Solubility Parameters. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). 3854 McLaughlin and Zainal: The Solz~bility Behaviour of 764. The Solubility Behaviour of Aromatic Hydrocarbons. Part III? Solub. Retrieved from [Link]

-

Chemcasts. (n.d.). o-terphenyl Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 26). Deuterated solvents vs. regular solvents. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Terphenyl. PubChem. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl. Retrieved from [Link]

-

SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

-

AIP Publishing. (1972, January 1). Heat Capacity and Thermodynamic Properties of 0-Terphenyl Crystal, Glass, and Liquid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). O-Terphenyl. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

IUPAC. (n.d.). solubility data series. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Terphenyl. PubChem. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. You are being redirected... [schultzchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kinampark.com [kinampark.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. o-Terphenyl | 84-15-1 [chemicalbook.com]

- 12. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl [cdc.gov]

- 17. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

O-Terphenyl-D14 spectral data (mass spec, NMR)

An In-depth Technical Guide to the Spectral Analysis of O-Terphenyl-D14

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the confident identification and characterization of this important isotopically labeled compound.

Introduction: The Analytical Utility of this compound

This compound is the fully deuterated form of o-terphenyl, a polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C₆D₄(C₆D₅)₂, and it has a molecular weight of approximately 244.39 g/mol .[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, renders this compound an ideal internal standard or surrogate for quantitative analysis, particularly in environmental monitoring of PAHs using techniques like gas chromatography-mass spectrometry (GC-MS).[1] The distinct mass difference from its non-deuterated counterpart allows for precise quantification without interfering with the analysis of native analytes. This guide will elucidate the core spectral characteristics that underpin its analytical application.

Molecular Structure

Understanding the spectral data begins with the molecule's structure. O-Terphenyl consists of a central benzene ring with two phenyl rings attached at adjacent (ortho) positions. In this compound, all 14 hydrogen atoms are replaced with deuterium.

Caption: Structure of this compound (C₁₈D₁₄).

Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone technique for confirming the molecular weight and isotopic purity of this compound. Electron Ionization (EI) is typically employed for PAHs due to its ability to produce a distinct molecular ion and repeatable fragmentation patterns.

Expected Mass Spectrum

The high stability of the aromatic system dictates that the molecular ion (M•⁺) will be the most abundant ion, or the base peak , in the EI spectrum. For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 244. This is consistent with data from its isomer, p-Terphenyl-d14, which shows a dominant peak at m/z 244.[3][4]

Fragmentation occurs through the cleavage of the single bonds connecting the phenyl rings. The primary fragmentation pathway involves the loss of a deuterated phenyl radical (•C₆D₅), which has a mass of 82 atomic mass units.

-

Molecular Ion (M•⁺): [C₁₈D₁₄]•⁺ at m/z 244

-

Fragment 1 ([M - C₆D₅]⁺): Loss of a phenyl-d5 radical results in a [C₁₂D₉]⁺ fragment at m/z 162 .

The presence of a strong molecular ion peak at m/z 244 and the logical fragment at m/z 162 provides definitive evidence for the compound's identity. Minor peaks at lower m/z values may be present depending on the isotopic enrichment (e.g., a peak at m/z 243 for a molecule with 13 deuterium atoms and 1 hydrogen atom).[2]

| m/z (Expected) | Ionic Fragment | Interpretation |

| 244 | [C₁₈D₁₄]•⁺ | Molecular Ion (Base Peak) |

| 162 | [C₁₂D₉]⁺ | Loss of a phenyl-d5 radical (•C₆D₅) |